molecular formula C6H6ClN B118027 4-Chloro-2-methylpyridine CAS No. 3678-63-5

4-Chloro-2-methylpyridine

Cat. No.: B118027
CAS No.: 3678-63-5
M. Wt: 127.57 g/mol
InChI Key: DAOZBJCTEPJGES-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyridine (CAS 3678-63-5) is a chlorinated pyridine derivative with the molecular formula C₆H₆ClN and a molecular weight of 127.57 g/mol . Its structure features a chlorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring. Key physical properties include a density of 1.15 g/cm³, boiling point of 163.5°C, and flash point of 65.6°C . The compound is classified as a flammable liquid (GHS Category 4) and poses risks of skin and eye irritation .

Biological Activity

4-Chloro-2-methylpyridine (CMP) is a pyridine derivative with the molecular formula C6H6ClNC_6H_6ClN and a molecular weight of approximately 127.57 g/mol. It is recognized for its potential biological activities, which have been explored in various studies. This compound is often used as a building block in organic synthesis and has applications in pharmaceuticals and agrochemicals.

PropertyValue
CAS Number3678-63-5
Molecular FormulaC6H6ClN
Molecular Weight127.57 g/mol
AppearanceColorless to yellow liquid
Density1.15 g/mL
Boiling Point54°C to 56°C (15 mmHg)

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential agent for developing new antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function, leading to cell lysis.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that CMP can induce cytotoxic effects in cancer cell lines. For instance, one study reported that CMP exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective concentration levels for inducing apoptosis. This suggests potential applications in cancer therapeutics.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Notably, it has shown inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property may influence the pharmacokinetics of co-administered drugs and is essential for understanding drug interactions.

Neuroprotective Effects

Emerging research has suggested that CMP may possess neuroprotective properties. Studies involving animal models of neurodegenerative diseases indicated that CMP administration could reduce oxidative stress and inflammation in neuronal tissues, thereby providing a protective effect against neuronal damage.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various pyridine derivatives, including CMP. The results indicated that CMP had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Cytotoxicity Assessment

In a cytotoxicity assessment conducted using MTT assays, CMP was tested on several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)25
HeLa (Cervical)30
A549 (Lung)35

These findings indicate that CMP holds promise as a lead compound in anticancer drug development.

Enzyme Inhibition Study

A recent investigation into the enzyme inhibition properties of CMP revealed that it inhibited CYP3A4 activity by approximately 50% at a concentration of 10 µM. This finding underscores the importance of evaluating CMP's effects on drug metabolism pathways.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position undergoes substitution under nucleophilic conditions, though reactivity is influenced by the electron-donating methyl group at the 2-position.

Key Reactions:

  • Methoxylation : Reaction with sodium methoxide (NaOMe) in DMSO at 80°C yields 4-methoxy-2-methylpyridine (65% yield) .

  • Comparative Reactivity :

    • Substitution at the 4-position is slower than in unsubstituted 4-chloropyridine due to steric hindrance from the methyl group and its electron-donating effect .

Table 1: SNAr Reactivity Comparison

SubstrateRelative Rate (vs. 4-chloropyridine)Conditions
4-Chloro-2-methylpyridine0.5NaOMe, DMSO, 80°C
4-Chloropyridine1.0 (reference)NaOMe, DMSO, 80°C

Radical-Initiated Chlorination of the Methyl Group

The methyl group undergoes chlorination via radical mechanisms, enabling functionalization at the 2-position.

Key Reaction:

  • Chlorination : Treatment with sulfuryl chloride (SO₂Cl₂) and benzoyl peroxide (BPO) in dichloromethane produces 2-chloro-4-(chloromethyl)pyridine with 79% yield .

Table 2: Chlorination Conditions

ReagentCatalystSolventTimeYield
SO₂Cl₂BPODCM3 h79%

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom participates in cross-coupling reactions, enabling aryl or alkyl group introduction.

Key Reaction:

  • Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and potassium carbonate in DMF/H₂O at 100°C, the chlorine is replaced by aryl boronic acids to form 2-methyl-4-arylpyridines (70–85% yield) .

Table 3: Cross-Coupling Examples

Boronic AcidProductYield
Phenylboronic acid2-Methyl-4-phenylpyridine85%
4-Tolylboronic acid2-Methyl-4-(p-tolyl)pyridine78%

Complexation and Coordination Chemistry

The nitrogen atom coordinates with Lewis acids, enhancing electrophilic substitution reactivity.

Key Reaction:

  • BF₃ Complexation : Forms a stable complex with boron trifluoride (BF₃), activating the ring for further substitution at the 4-position .

Oxidation to N-Oxide Derivatives

Oxidation of the pyridine ring enhances reactivity at the 2- and 4-positions.

Key Reaction:

  • N-Oxide Formation : Treatment with hydrogen peroxide (H₂O₂) and tungsten oxide (WO₃) in acetonitrile yields This compound 1-oxide , which facilitates further nucleophilic substitution .

Table 4: Oxidation Conditions

Oxidizing AgentCatalystSolventTemperatureYield
H₂O₂WO₃MeCN50°C82%

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-2-methylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or halogenation of 2-methylpyridine derivatives. For example, chlorination of 2-methylpyridine using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C yields this compound with ~75% efficiency after 12 hours . Alternative routes include Friedel-Crafts alkylation under acidic conditions. Key parameters affecting yield:

  • Temperature : Lower temps reduce side reactions (e.g., di-chlorination).
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
    Table 1 : Comparison of Synthetic Methods
MethodReagents/ConditionsYield (%)Reference
ChlorinationSO₂Cl₂, DCM, 0–5°C, 12h75
Friedel-CraftsAlCl₃, ClCH₂COCl, reflux62

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • GHS Classification : Flammable liquid (Category 4), skin/eye irritant (Category 2) .
  • Protective Measures : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl at C2, chloro at C4). Chlorine’s electronegativity causes deshielding (~δ 8.5 ppm for pyridine protons) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 127.5 (M⁺) with fragmentation patterns confirming Cl loss .
  • IR Spectroscopy : C-Cl stretch at 550–600 cm⁻¹ and C-N ring vibrations at 1600 cm⁻¹ .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties . Steps:

Optimize geometry using 6-31G(d,p) basis sets.

Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

Simulate reaction pathways (e.g., SNAr at C4) with solvation models (PCM) .
Note : B3LYP predicts C-Cl bond dissociation energy within 2.4 kcal/mol of experimental values .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate using:

  • Multi-Technique Analysis : Combine NMR, X-ray crystallography, and computational data to confirm regiochemistry .
  • Batch Consistency Testing : Compare batches synthesized under identical conditions to rule out impurities .
  • Literature Meta-Analysis : Identify outliers in reported melting points (e.g., 45–48°C vs. 52°C) by verifying solvent purity in crystallization steps .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl group activates the pyridine ring for Suzuki-Miyaura coupling. Key factors:

  • Ligand Choice : Pd(PPh₃)₄ enhances oxidative addition at C4.
  • Solvent Effects : DMF increases reaction rate by stabilizing Pd intermediates .
  • Substituent Effects : Methyl at C2 sterically hinders coupling at adjacent positions, directing reactivity to C4 .

Q. What are the challenges in computational modeling of this compound’s thermodynamic properties?

  • Methodological Answer : Limitations arise from:

  • Exchange-Correlation Errors : Overestimation of dispersion forces in non-hybrid functionals .
  • Solvent Interactions : Implicit models (e.g., PCM) may inadequately capture hydrogen bonding in protic solvents .
    Mitigation: Use CAM-B3LYP with explicit solvent molecules for ΔG calculations .

Q. Data Contradiction Analysis

Q. Why do toxicity studies for this compound show conflicting results?

  • Methodological Answer : Discrepancies stem from:

  • Purity Variability : Impurities (e.g., residual chlorination agents) skew acute toxicity assays .
  • Model Systems : Differences in cell lines (e.g., HEK293 vs. HepG2) or animal models (rats vs. zebrafish) .
    Recommendation : Standardize testing protocols (ISO 10993-1) and report purity ≥99% (HPLC) .

Q. Experimental Design Considerations

Q. How to optimize purification of this compound for high-purity research use?

  • Methodological Answer :

  • Distillation : Fractional distillation under reduced pressure (bp 85–90°C at 10 mmHg) .
  • Recrystallization : Use hexane/ethyl acetate (3:1) to remove non-polar byproducts .
  • Column Chromatography : Silica gel with 10% EtOAc/hexane; monitor by TLC (Rf = 0.4) .

Comparison with Similar Compounds

Structural Isomers

4-Chloro-2-methylpyridine has two structural isomers with identical molecular formulas but distinct substituent positions:

  • 2-Chloro-4-methylpyridine (CAS 3678-62-4): Chlorine at the 2-position, methyl at the 4-position.
  • 4-Chloro-3-methylpyridine (CAS 1681-36-3): Chlorine at the 4-position, methyl at the 3-position.

While their molecular weights and formulas are identical, substituent positioning significantly alters their electronic environments and reactivity. For example, in nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing chlorine and electron-donating methyl groups influence the activation energy (ΔG‡) and reaction rates .

Reactivity in SNAr Reactions

Despite these electronic similarities, the two compounds exhibit a ΔΔG‡SNAr of 10.9 kJ/mol, corresponding to a 100-fold rate difference at 298 K . This disparity arises from steric and electronic effects: the morpholino group in 4-chloro-6-morpholinopyridine introduces bulkier steric hindrance and altered resonance stabilization compared to the methyl group in this compound.

Substituent Effects on Reactivity

  • Methoxy Derivatives : 4-Chloro-3-methoxy-2-methylpyridine (CAS 107512-34-5) contains a methoxy group, which is electron-donating via resonance. This reduces the pyridine ring's electrophilicity compared to this compound, slowing SNAr reactions .
  • Hydroxy and Nitro Derivatives : Compounds like 3-Chloro-2-hydroxy-5-picoline (CAS 22353-38-4) and 5-Chloro-2-hydroxy-3-nitropyridine (CAS 21427-61-2) demonstrate how hydroxyl and nitro groups further modulate reactivity. Nitro groups enhance electrophilicity, while hydroxy groups can act as leaving groups or participate in hydrogen bonding .

Data Tables

Table 1: Physical Properties of Selected Pyridine Derivatives

Compound CAS Molecular Formula Boiling Point (°C) Density (g/cm³)
This compound 3678-63-5 C₆H₆ClN 163.5 1.15
2-Chloro-4-methylpyridine 3678-62-4 C₆H₆ClN 165–167* 1.18*
4-Chloro-3-methylpyridine 1681-36-3 C₆H₆ClN 158–160* 1.12*

*Estimated values based on structural analogs.

Table 2: Reactivity Comparison in SNAr Reactions

Compound LUMO Energy (eV) ESP1 (kJ/mol) ΔG‡SNAr (kJ/mol)
This compound -1.2 180 85.0
4-Chloro-6-morpholinopyridine -1.2 182 74.1

Research Findings

  • Kinetic Studies: The 100-fold rate difference between this compound and 4-chloro-6-morpholinopyridine underscores the critical role of steric effects in SNAr reactions, even when electronic profiles are similar .
  • Synthetic Utility : this compound’s balance of reactivity and stability makes it preferred over isomers in pharmaceutical syntheses, such as fentanyl analogs .
  • Safety Profile : Compared to nitro-substituted derivatives (e.g., 5-Chloro-2-nitropyridine), this compound has lower acute toxicity but requires careful handling due to flammability .

Preparation Methods

Chlorination of Pyridine N-Oxide Derivatives

Phosphorus Oxychloride-Mediated Chlorination

The reaction of 3-methylpyridine 1-oxide with phosphorus oxychloride (POCl₃) represents a cornerstone industrial method. This process leverages the activating effect of the N-oxide group to direct electrophilic chlorination to the 4-position of the pyridine ring .

Reaction Conditions :

  • Substrate : 3-Methylpyridine 1-oxide

  • Chlorinating Agent : POCl₃ (3–5 equivalents)

  • Solvent : Dichloromethane or toluene

  • Temperature : −50°C to +50°C

  • Catalyst : Basic organic nitrogen compounds (e.g., triethylamine)

  • Yield : 80–90%

Mechanistic Insights :
The N-oxide group enhances ring electrophilicity, facilitating attack by POCl₃-generated Cl⁺ at the para position relative to the methyl group. Subsequent elimination of phosphorylated intermediates regenerates the aromatic system, yielding 4-chloro-2-methylpyridine .

Advantages :

  • Low By-Product Formation : <5% isomeric impurities .

  • Scalability : Suitable for multi-kilogram batches due to mild conditions .

Sulfur Oxychloride-Based Chlorination

Alternative protocols employ sulfur oxychloride (SOCl₂) for chlorination, particularly in the presence of mixed carboxylate precursors. A Chinese patent (CN103483248A) details the synthesis from 3-methoxy-2-methyl-4-pyranone , where SOCl₂ acts as both solvent and chlorinating agent .

Key Steps :

  • Addition Reaction : 3-Methoxy-2-methyl-4-pyranone reacts with excess SOCl₂ at 80–100°C for 6–20 hours.

  • Ring Contraction : The intermediate undergoes thermal rearrangement to form this compound .

Optimized Parameters :

  • SOCl₂ : Substrate Ratio : 2–5:1

  • Catalyst : Sodium bromide (NaBr) or dimethylformamide (DMF)

  • Yield : 70–75%

Limitations :

  • Requires rigorous temperature control to prevent tar formation.

  • Lower yields compared to POCl₃-based methods .

Deaminative Chlorination of Amino Precursors

MgCl₂-Catalyzed Deamination

A 2021 PMC study introduced a novel deaminative approach using 2-amino-4-methylpyridine as the substrate . The method replaces the amino group with chlorine via a radical mechanism, avoiding traditional diazotization steps.

Procedure :

  • Reagents :

    • Chlorinating Agent : N-Chlorosuccinimide (NCS) or Cl₂ gas.

    • Catalyst : MgCl₂ (2–5 equivalents).

    • Solvent : Acetonitrile (CH₃CN).

  • Conditions : 50–140°C for 16 hours.

  • Yield : 85–92% .

Mechanism :
MgCl₂ stabilizes the transition state during C–N bond cleavage, enabling selective Cl⁻ insertion. This method avoids hazardous diazonium intermediates, enhancing safety .

Applications :

  • Ideal for synthesizing isotopically labeled analogs (e.g., ¹³C-4-chloro-2-methylpyridine).

  • Compatible with electron-deficient pyridines .

Sandmeyer-Type Reactions

Classic Sandmeyer conditions (NaNO₂/HCl/CuCl) have been adapted for this compound synthesis, albeit with lower efficiency:

Typical Yield : 60–65%
Drawbacks :

  • Requires stoichiometric copper salts.

  • Generates nitroso by-products requiring purification .

Cyanide Substitution and Rearrangement

Trimethylsilyl Cyanide (TMSCN) Mediated Synthesis

Ambeed protocols describe the conversion of This compound 1-oxide to the target compound via cyanide substitution :

Steps :

  • Activation : React this compound 1-oxide with TMSCN and dimethylcarbamoyl chloride in CH₂Cl₂.

  • Rearrangement : Heat the intermediate under reflux to eliminate the N-oxide group.

Conditions :

  • Temperature : 35–45°C.

  • Catalyst : Anhydrous MgSO₄.

  • Yield : 75–84% .

Critical Parameters :

  • Strict anhydrous conditions prevent hydrolysis of TMSCN.

  • Excess dimethylcarbamoyl chloride (1.2 equivalents) ensures complete substitution .

Comparative Analysis of Methods

Method Reagents Yield Purity Scalability Cost
POCl₃ Chlorination POCl₃, TEA80–90%>98%IndustrialLow
SOCl₂ Chlorination SOCl₂, NaBr70–75%95%Pilot ScaleModerate
Deaminative NCS, MgCl₂85–92%>99%Lab ScaleHigh
Cyanide Substitution TMSCN, DMCCl75–84%97%Lab ScaleVery High

Key Findings :

  • POCl₃-Based Methods dominate industrial production due to cost-effectiveness and high yields.

  • Deaminative Chlorination offers superior purity for pharmaceutical applications but requires expensive reagents .

  • Cyanide Routes are niche, primarily used for synthesizing derivatives like picolinonitriles .

Properties

IUPAC Name

4-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOZBJCTEPJGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342395
Record name 4-Chloro-2-methylpyridine
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Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3678-63-5
Record name 4-Chloro-2-methylpyridine
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Record name 4-Chloro-2-methylpyridine
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Record name 4-Chloro-2-methylpyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-2-methylpyridine
4-Chloro-2-methylpyridine

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